methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a cyanophenyl group and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl (2R)-2-(4-cyanophenyl)-2-oxoacetate.
Reduction: Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-nitrophenyl)-2-hydroxyacetate
Uniqueness
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Properties
CAS No. |
2323068-79-5 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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